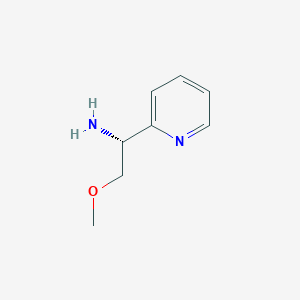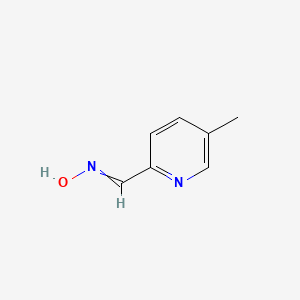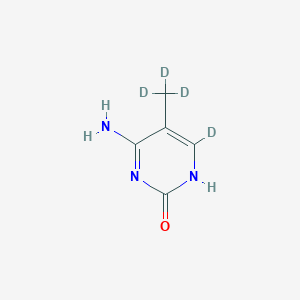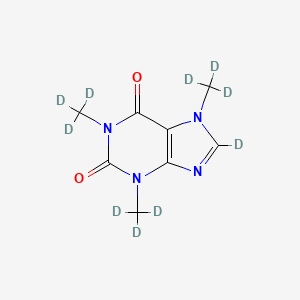
2-Methylthio-N6-isopentenyladenosine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-N6-isopentenyladenosine-d6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of adenosine, modified with a methylthio group at the 2-position and an isopentenyl group at the N6-position. This compound is particularly significant in the study of RNA modifications and their roles in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves multiple steps, starting from adenosine. The key steps include the introduction of the methylthio group and the isopentenyl group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction can result in the removal of the isopentenyl group .
Applications De Recherche Scientifique
2-Methylthio-N6-isopentenyladenosine-d6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is significant in understanding RNA modifications and their roles in gene expression and regulation.
Medicine: Research involving this compound contributes to the development of therapeutic strategies targeting RNA modifications.
Mécanisme D'action
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methylthio and isopentenyl groups play crucial roles in stabilizing the RNA structure and enhancing its interactions with other molecules. This modification can affect the efficiency of protein translation and the overall energy metabolism in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylthio-N6-threonylcarbamoyladenosine
- N6-isopentenyladenosine
- 2-Methylthio-N6-isopentenyladenosine
Uniqueness
2-Methylthio-N6-isopentenyladenosine-d6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various experimental setups. This feature makes it particularly valuable in studies involving RNA modifications and their biological implications .
Propriétés
Formule moléculaire |
C16H23N5O4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(2R,5R)-2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15-/m1/s1/i1D3,2D3 |
Clé InChI |
VZQXUWKZDSEQRR-FUYJEUCRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@H](O3)CO)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)








